REACTION_CXSMILES
|
[O:1]=[C:2]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)[CH2:3][C:4]([OH:6])=O>O>[OH:6][C:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:11][CH:12]=2)[NH:7][C:2](=[O:1])[CH:3]=1
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)O)NC1=CC(=CC=C1)C(F)(F)F
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Name
|
polyphosphoric acid
|
Quantity
|
26.4 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
to stir for 4 hours at 140° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
sonicated for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The resulting fine powder is filtrated
|
Type
|
WASH
|
Details
|
washed with cold water (4×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |